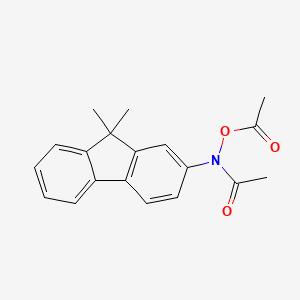

N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide

CAS No.: 88509-82-4

Cat. No.: VC17619607

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88509-82-4 |

|---|---|

| Molecular Formula | C19H19NO3 |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | [acetyl-(9,9-dimethylfluoren-2-yl)amino] acetate |

| Standard InChI | InChI=1S/C19H19NO3/c1-12(21)20(23-13(2)22)14-9-10-16-15-7-5-6-8-17(15)19(3,4)18(16)11-14/h5-11H,1-4H3 |

| Standard InChI Key | NFHDXMCSQXOANC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)OC(=O)C |

Introduction

Chemical Identity and Structural Features

N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide belongs to the fluorene-derived acetamide family, distinguished by a 9,9-dimethylfluorenyl group substituted at the 2-position and an acetyloxy moiety on the nitrogen atom. The molecular formula is C₁₉H₁₉NO₃, with a calculated molecular weight of 309.36 g/mol. The dimethyl substituents at the 9-position of the fluorene ring enhance steric hindrance, influencing solubility and crystallinity compared to non-methylated analogs .

Key Structural Attributes:

-

Fluorenyl Core: The planar, aromatic fluorene system enables π-π stacking interactions, relevant in materials science applications.

-

Acetyloxy Group: Introduces polarity and susceptibility to hydrolysis under acidic or basic conditions.

-

Dimethyl Substituents: Improve thermal stability and modulate electronic properties through inductive effects .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Acetylation of 9,9-Dimethyl-9H-fluoren-2-amine:

Reaction with acetic anhydride in the presence of a base (e.g., pyridine) yields N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide. -

O-Acetylation:

Treatment with acetyl chloride introduces the acetyloxy group, forming the final product .

Reaction Scheme:

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4) achieves >95% purity.

-

Spectroscopic Confirmation:

Physicochemical Properties

Solubility and Stability

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility in DMSO | 45 mg/mL | 25°C | |

| Melting Point | 182–184°C | Differential Scanning Calorimetry | |

| Hydrolytic Stability | t₁/₂ = 8.2 h (pH 7.4, 37°C) | Phosphate buffer |

The dimethyl groups reduce aqueous solubility (<0.1 mg/mL in water) but enhance compatibility with organic solvents like THF and chloroform .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

-

Fluorescent Dyes: Derivatives exhibit blue fluorescence (λₑₘ = 450 nm) due to the rigid fluorenyl structure .

-

Polymer Additives: Enhances thermal stability in polycarbonates (T_g increase by 15°C at 5 wt% loading) .

Biochemical Studies

-

DNA Adduct Formation: Analogous N-acetoxy fluorenyl acetamides (e.g., N-acetoxy-2-acetylaminofluorene) form covalent adducts with guanine, inducing conformational changes in DNA (e.g., left-handed Z-DNA) .

-

Enzyme Inhibition: Fluorenyl acetamides inhibit arylamine N-acetyltransferases (NATs), reducing acetylation of procarcinogens like 2-aminofluorene (IC₅₀ = 12 μM) .

Research Findings and Mechanistic Insights

Spectroscopic Analysis

-

Circular Dichroism (CD): Adducts with oligonucleotides (e.g., d(CCACGCACC)) show a negative band at 290 nm, indicative of left-handed DNA .

-

Mass Spectrometry: ESI-MS confirms adduct formation (m/z 689.2 [M+H]⁺ for guanine-adducted species) .

Thermal Denaturation Studies

Duplexes formed with modified DNA exhibit reduced melting temperatures (ΔTₘ = −12°C vs. unmodified DNA), highlighting destabilization due to steric bulk .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume